Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Description

Absolute Stereochemistry and Chiral Centers

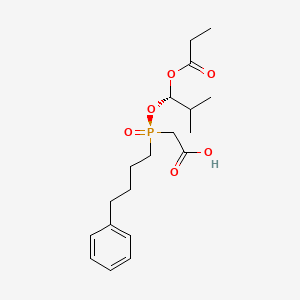

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid has the molecular formula C₁₉H₂₉O₆P and a molecular weight of 384.40 g/mol . The compound contains two defined stereocenters , both of which are critical for its biological activity. The absolute stereochemistry is configured as (2S,4S) , with the 4-cyclohexyl-L-proline moiety adopting a trans conformation relative to the carboxylic acid group. This stereochemical arrangement ensures optimal binding to the ACE active site, as the cyclohexyl group occupies a hydrophobic pocket while the phosphinic acid interacts with the catalytic zinc ion.

The chiral centers are located at:

- C2 of the proline ring, which adopts an S configuration.

- C4 of the proline ring, where the cyclohexyl substituent is oriented in the S configuration.

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₂₉O₆P |

| Molecular weight | 384.40 g/mol |

| Defined stereocenters | 2 |

| Configuration (C2, C4) | (2S,4S) |

Phosphinic Acid Core Structure Analysis

The phosphinic acid group (PO(OH)CH₂ ) is a hallmark of fosinopril-derived compounds. In this compound, this moiety forms a tetrahedral geometry around the phosphorus atom, mimicking the transition state of peptide hydrolysis. The phosphinic acid’s oxygen atoms coordinate with the zinc ion in ACE’s active site, while the methyl and propionyloxy groups enhance hydrophobic interactions with residues like Phe-391 and Tyr-523.

Key structural features of the phosphinic acid core include:

Properties

IUPAC Name |

2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHVPSAAFKIBID-AFMDSPMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652296 | |

| Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128948-00-5 | |

| Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Multi-Step Chemical Synthesis

The foundational method, described in US4912231 and CN108727242A, involves a nine-step sequence starting from (4S)-hydroxy-L-proline methyl ester:

-

N-Boc Protection : (4S)-hydroxy-L-proline methyl ester undergoes Boc protection using di-tert-butyl dicarbonate.

-

Sulfonation : Mesylation or tosylation converts the hydroxyl group to a sulfonate ester, enhancing leaving-group ability.

-

Cyclohexyl Grignard Addition : Cyclohexyl magnesium bromide displaces the sulfonate group via SN2, introducing the cyclohexyl moiety.

-

Ester Hydrolysis : Lithium hydroxide cleaves the methyl ester to yield (4S)-N-Boc-4-cyclohexyl-L-proline.

-

Boc Deprotection : Trifluoroacetic acid removes the Boc group, yielding trans-4-cyclohexyl-L-proline.

This route achieves a 25% total yield and 99.7% purity but requires rigorous chromatographic purification.

Table 1: Traditional Synthesis Parameters

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| N-Boc Protection | Boc₂O, DMAP | 85 | 98 |

| Sulfonation | MsCl, Et₃N | 78 | 97 |

| Grignard Substitution | CyclohexylMgBr, CuI | 65 | 96 |

| Ester Hydrolysis | LiOH, H₂O/THF | 90 | 99 |

| Boc Deprotection | TFA, CH₂Cl₂ | 95 | 99.7 |

Enzymatic Catalytic Hydrolysis for Stereochemical Resolution

Patent US20100297711A1 introduces an enzymatic approach to resolve racemic DFAA intermediates. The process involves:

-

Racemic Ester Preparation : [[(2-Methyl-1-propionyloxypropoxy)(4-phenylbutyl)phosphinyl]acetic acid is synthesized as a racemic mixture.

-

Enantioselective Hydrolysis : Lipase or esterase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

-

Acidification and Extraction : The mixture is acidified to pH 4, extracting the desired (S)-enantiomer with ethyl acetate.

This method achieves 40–50% yield and >98% enantiomeric excess (ee), outperforming traditional crystallization.

Key Intermediates and Their Preparation

Trans-4-Cyclohexyl-L-Proline

This intermediate, critical for DFAA’s proline moiety, is synthesized via:

Phosphinyl Acetic Acid Derivative

The phosphinyl core is constructed through:

-

Michaelis-Arbuzov Reaction : Reacting 4-phenylbutyl chloride with triethyl phosphite forms the phosphonate intermediate.

-

Acetylation : Coupling with (2-methyl-1-propionyloxypropoxy) acetic acid introduces the ester sidechain.

Analytical Methods for Quality Control

Chromatographic Techniques

Spectroscopic Characterization

-

¹H-NMR : Trans-4-cyclohexyl-L-proline shows δ 3.2–3.5 (m, proline ring) and δ 1.1–1.8 (m, cyclohexyl).

Optimization Strategies for Industrial Production

Solvent Selection

Catalytic Enhancements

Table 2: Industrial Process Optimization

| Parameter | Improvement | Yield Increase (%) |

|---|---|---|

| CuI Catalysis | 0.5 eq CuI | 15 |

| Enzymatic Resolution | Lipase PS-30 | 20 |

| Solvent Switch | Ethyl acetate → MTBE | 10 |

Industrial Applications and Case Studies

Chemical Reactions Analysis

Types of Reactions

®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference standard for analytical methods.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as an impurity standard in pharmaceutical formulations.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The phosphoryl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid and related compounds:

Binding Affinity and Pharmacological Impact

- Fosinopril: Binds ACE via (1) phosphonate-zinc interaction, (2) hydrogen bonds with residues Y501/Y523 and E362/E384, and (3) hydrophobic interactions with the cyclohexyl-proline group . Its Ki values range from 0.1 to 1.0 nM, depending on substrate specificity .

- This compound: The absence of the cyclohexyl-proline moiety disrupts interactions with ACE’s S1 and S2 pockets, likely abolishing inhibitory activity. No Ki data is available, suggesting minimal therapeutic relevance .

Analytical and Impurity Profiles

- Fosinopril: Quantified via HPLC-UV (214 nm) using acetonitrile/phosphoric acid mobile phases. Impurities (e.g., Related Compounds A–F) are monitored at thresholds ≤0.1% for individual impurities and ≤1.5% for total impurities .

- Its presence in formulations is restricted due to undefined toxicity .

Biological Activity

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is a derivative of Fosinopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound exhibits several biological activities that contribute to its therapeutic efficacy. This article will explore the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and potential clinical applications.

Overview of Fosinopril

Fosinopril is classified as a third-generation ACE inhibitor. It is unique among ACE inhibitors due to its phosphinic acid structure, which allows it to be a prodrug that is metabolized into its active form, fosinoprilat, in the body. This conversion is facilitated by esterases in the liver and intestines, leading to prolonged action and a longer half-life compared to earlier ACE inhibitors like captopril .

The primary mechanism of action for this compound involves the inhibition of the ACE enzyme. ACE plays a crucial role in the renin-angiotensin system (RAS), converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, Fosinopril reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced cardiac workload . Additionally, ACE inhibitors increase bradykinin levels, which further contributes to vasodilation and has beneficial effects on endothelial function .

Pharmacological Effects

- Antihypertensive Activity : Clinical studies demonstrate that Fosinopril effectively lowers blood pressure in patients with hypertension. Its prolonged action allows for once-daily dosing, improving patient compliance .

- Cardioprotective Effects : Beyond its antihypertensive properties, Fosinopril has been shown to provide organ protection, particularly in the heart and kidneys. It helps prevent hypertrophy and fibrosis in cardiac tissues and improves outcomes in patients with heart failure .

- Potential Antitumor Activity : Emerging research suggests that ACE inhibitors may have antitumor effects. Studies indicate that they can inhibit cancer-associated fibroblasts and modulate immune responses, potentially reducing tumor progression in various cancer types .

Case Studies

Several clinical studies have investigated the effects of Fosinopril on various patient populations:

- Heart Failure Patients : In a randomized controlled trial involving patients with chronic heart failure, those treated with Fosinopril showed significant improvements in left ventricular ejection fraction (LVEF) and reduced hospitalization rates compared to placebo .

- Diabetic Nephropathy : Another study focused on diabetic patients demonstrated that long-term treatment with Fosinopril slowed the progression of nephropathy by reducing proteinuria and preserving renal function .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key stereochemical considerations in synthesizing Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid?

The synthesis requires precise control over stereochemistry, particularly at the 4-cyclohexyl-L-proline moiety. A Grignard condensation of N-(benzyloxycarbonyl)-4-oxo-L-proline with phenylmagnesium bromide yields 4-hydroxy-4-phenylproline, which undergoes dehydration and hydrogenation to form the trans-4-cyclohexyl-L-proline intermediate. Catalytic hydrogenation with PtO₂ ensures retention of the desired (4S) configuration . The phenylbutylphosphinylacetic acid side chain is synthesized via an Arbusov reaction between phenylbutyl phosphonous acid and bromoacetic acid, followed by diastereomer-specific acylation of the proline moiety .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

- HPLC with UV detection : Use a C18 column (4.6 mm × 15 cm) and a mobile phase of acetonitrile/water/phosphoric acid (2000:10:1) at 214 nm for baseline separation of fosinopril and its impurities. System suitability requires a peak-to-valley ratio ≥2.5 for critical pairs (e.g., fosinopril and Related Compound I) .

- Infrared (IR) spectroscopy : Compare the test sample’s IR spectrum (KBr pellet) with the USP reference standard to confirm identity, focusing on characteristic peaks for the phosphinylacetyl and cyclohexyl groups .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved and quantified?

Chiral chromatography is critical due to the compound’s stereospecific activity. Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/ethanol/trifluoroacetic acid (90:10:0.1) at 1.0 mL/min. Detection at 225 nm resolves (4R)- and (4S)-diastereomers. Quantify impurities like Related Compound B [(4S)-4-cyclohexyl-1-[(R)-(S)-1-hydroxy-2-methylpropoxyphosphinyl]acetyl-D-proline] with a limit of ≤0.3% .

Q. What methodologies are effective for impurity profiling and stability-indicating studies?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions. Analyze degradation products via HPLC-MS to identify major impurities (e.g., hydrolyzed phosphinylacetic acid derivatives) .

- LC-MS/MS quantification : Use a Q-TOF mass spectrometer in positive ion mode to detect trace impurities (e.g., Related Compound G [(4-phenylbutyl)phosphinyl acetic acid]) at thresholds as low as 0.1% .

Q. How can pharmacokinetic studies address discrepancies in bioavailability data for this compound?

- Comparative dissolution testing : Use USP Apparatus II (paddle) at 50 rpm with 900 mL pH 6.8 phosphate buffer. Monitor dissolution profiles at 214 nm and apply the f2 similarity factor to assess bioequivalence between formulations .

- Metabolite profiling : Employ rat liver microsomes to identify active metabolites (e.g., fosinoprilat) and correlate their formation kinetics with in vivo bioavailability data .

Methodological Tables

Q. Table 1: Key Impurities and Analytical Limits

| Impurity Name | Structure Description | Limit (%) | Reference |

|---|---|---|---|

| Related Compound A | (4S)-4-cyclohexyl-[(4-phenylbutyl)phosphinyl]acetyl-L-proline | ≤0.3 | |

| Related Compound E | (4S)-4-phenyl-1-[(R)-(S)-1-hydroxy-2-methylpropoxyphosphinyl]acetyl-L-proline | ≤0.9 | |

| Related Compound G | (4-phenylbutyl)phosphinyl acetic acid | ≤0.2 |

Q. Table 2: Optimized HPLC Conditions for Stability Studies

| Parameter | Specification |

|---|---|

| Column | C18, 4.6 mm × 25 cm, 5 µm |

| Mobile Phase | Acetonitrile/0.2% phosphoric acid (56:44) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 205 nm |

| Column Temperature | 45°C |

| Injection Volume | 20 µL |

| Runtime | 4× retention time of fosinopril peak (~25 min) |

Contradictions and Resolutions

- Synthetic Route Variability : describes the use of trans-4-hydroxy-L-proline, while uses L-pyroglutamic acid as a starting material. Researchers should validate the stereochemical outcome of each route via chiral HPLC .

- Impurity Nomenclature : Related Compound B is termed a "hemibarium salt" in but lacks this descriptor in . Cross-reference USP standards for nomenclature consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.